molecular formula C18H23N5OS B12583601 Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12583601
M. Wt: 357.5 g/mol
InChI Key: XOLHZORMVRCRHF-UHFFFAOYSA-N
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Description

Acetamide, N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines the indole nucleus with a triazino moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Acetamide, N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The triazino moiety is then introduced through a series of nucleophilic substitution reactions, where the indole derivative reacts with triazine derivatives under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Acetamide, N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetamide, N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes . The triazino moiety may enhance the compound’s binding affinity and specificity, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to Acetamide, N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    Indole-2-carboxylic acid: Known for its potential therapeutic applications.

    Indole-3-carbinol: Studied for its anticancer properties.

Properties

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

N,N-diethyl-2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H23N5OS/c1-5-12-8-9-14-13(10-12)16-17(22(14)4)19-18(21-20-16)25-11-15(24)23(6-2)7-3/h8-10H,5-7,11H2,1-4H3

InChI Key

XOLHZORMVRCRHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)N(CC)CC)C

Origin of Product

United States

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